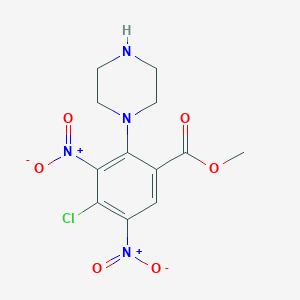![molecular formula C13H22O B14178525 Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- CAS No. 854912-06-4](/img/structure/B14178525.png)
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- is a bicyclic ketone with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is characterized by its unique bicyclic structure, which includes a ketone functional group and two methyl groups attached to the bicyclic ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a methylating agent under controlled conditions . The reaction typically requires the use of a strong base, such as sodium hydride, to facilitate the methylation process. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme-catalyzed reactions involving ketonesIndustrially, it is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, which are important in various biochemical processes. The bicyclic structure also contributes to its reactivity and ability to interact with different enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- can be compared with other similar compounds, such as Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- and Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl- . These compounds share a similar bicyclic structure but differ in the position and type of substituents attached to the ring system. The unique combination of substituents in Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)- gives it distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
854912-06-4 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(2-methylpropyl)bicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C13H22O/c1-8(2)5-10-11-6-9(7-12(10)14)13(11,3)4/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
BLQUUSSRJOLJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C2CC(C2(C)C)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


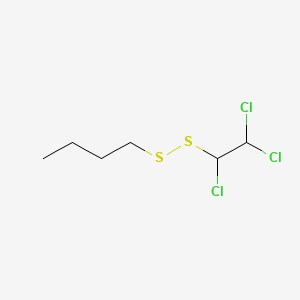
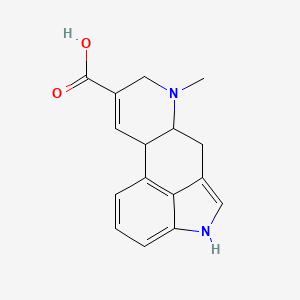
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
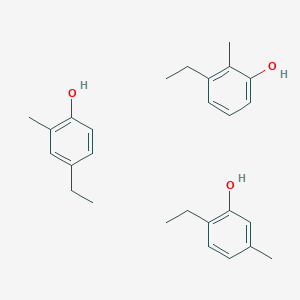
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
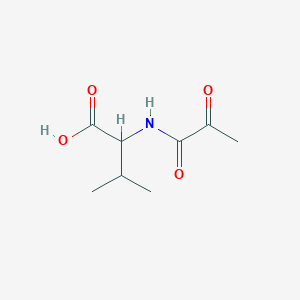
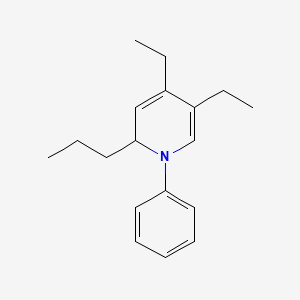
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
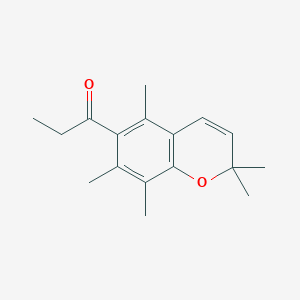
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
